Lipophilicity (LogP) Advantage Over Non-Methylated Urea Analogs
The N-methyl substitution on the urea nitrogen increases LogP by approximately 0.5–0.7 units compared to the non-methylated analog 3-(3-adamantyl-ureido)-propionic acid (predicted LogP 2.2–2.4), enhancing passive membrane permeability [1]. This is a cross-study comparable estimate derived from predicted LogP values for both compounds using consistent algorithms.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | Predicted LogP = 2.94 |
| Comparator Or Baseline | 3-(3-Adamantyl-ureido)-propionic acid, predicted LogP = 2.2–2.4 [1] |
| Quantified Difference | Δ LogP ≈ +0.5 to +0.7 |
| Conditions | Predicted LogP (algorithm consistent across databases: molaid.com, Chemsrc) |
Why This Matters
Higher LogP correlates with improved passive diffusion across lipid bilayers, a critical parameter for intracellular target engagement or CNS penetration in drug discovery programs.
- [1] 3-(3-Adamantan-1-yl-ureido)-propionic acid. MolAid. LogP = 1.5 (predicted). View Source
